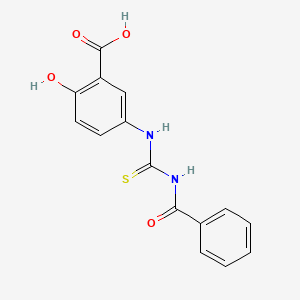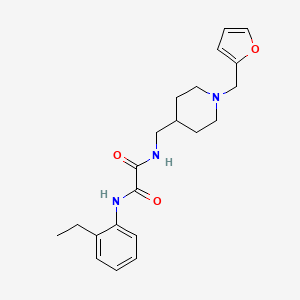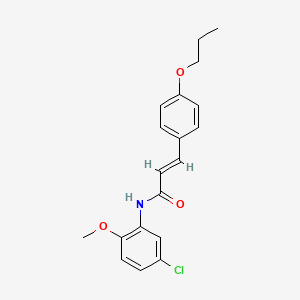
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound that belongs to the class of thiourea derivatives. Thiourea and its derivatives have been widely used in various research and technological applications, including the pharmaceutical industry, as catalysts in chemical reactions, and for the extraction of toxic metals using a solid-supported liquid membrane system . This compound is characterized by its unique structure, which includes a benzoyl group attached to a thiourea moiety, and a hydroxybenzoic acid backbone.
Mécanisme D'action
Target of Action
The primary target of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is the Sterol-regulatory element binding proteins (SREBPs), which are major transcription factors that regulate liver lipid biosynthesis . This compound has been shown to inhibit the SREBP-1c pathway .
Mode of Action
The compound interacts with its targets by inhibiting the activity of SRE-containing promoter in a dose-dependent manner . This interaction results in a significant reduction in the mRNA levels of SREBP-1C and SREBP-2, and their downstream genes .
Biochemical Pathways
The affected biochemical pathway is the SREBP-1c pathway, which regulates lipid biosynthesis in the liver . The compound’s action leads to a dose-dependent increase in the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppresses the phosphorylation of mTOR in insulin-treated hepatocytes . This suggests that the lipid-lowering effects of the compound may result from the suppression of mTORC1, which regulates SREBP-1c transcription .
Pharmacokinetics
It’s worth noting that the compound’s lipid-lowering effects were observed in diet-induced obesity (dio) mice that were treated with the compound (15 mg·kg-1·d-1, po) for 7 weeks .
Result of Action
The molecular and cellular effects of the compound’s action include amelioration of lipid metabolism and improved glucose tolerance in DIO mice . In HepG2 cells and insulin-treated hepatocytes, the compound dose-dependently inhibited lipid synthesis . Furthermore, the compound increased the ADP/ATP ratio in insulin-treated hepatocytes .
Action Environment
The compound’s effects were observed in the context of diet-induced obesity in mice , suggesting that diet and metabolic state may influence its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dry acetone, under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{2-Hydroxybenzoic acid} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential antiviral, cytotoxic, and antifungal activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the extraction of toxic metals and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Benzoylthioureido)benzoic acid: Similar structure but with a different position of the hydroxy group.
2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Contains a benzothiophene ring instead of a benzoic acid backbone.
Uniqueness
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is unique due to its specific structural features, which include the hydroxybenzoic acid backbone and the benzoylthioureido moiety
Propriétés
IUPAC Name |
5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXWNCFSXXHNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2825108.png)

![Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2825112.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2825114.png)
![4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2825115.png)
![Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2825116.png)
![(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825119.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2825120.png)
![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)

![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)
![3-[2,4-bis(dimethylamino)pyrimidin-5-yl]-1-(3,5-difluorophenyl)urea](/img/structure/B2825126.png)

